N'-[(E)-(4-nitrophenyl)methylidene]nonane-1-sulfonohydrazide
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Overview
Description
N’-[(E)-(4-nitrophenyl)methylidene]nonane-1-sulfonohydrazide is an organic compound characterized by the presence of a nitrophenyl group, a sulfonohydrazide moiety, and a nonane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-nitrophenyl)methylidene]nonane-1-sulfonohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and nonane-1-sulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond between the aldehyde and the sulfonohydrazide.
Reaction Scheme:
4-nitrobenzaldehyde+nonane-1-sulfonohydrazide→N’-[(E)-(4-nitrophenyl)methylidene]nonane-1-sulfonohydrazide
Industrial Production Methods
For industrial-scale production, the reaction conditions are optimized to increase yield and purity. This may involve the use of catalysts, higher temperatures, and longer reaction times. The product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-nitrophenyl)methylidene]nonane-1-sulfonohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The sulfonohydrazide moiety can be oxidized to form sulfonic acids or sulfonamides.
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Reduction: N’-[(E)-(4-aminophenyl)methylidene]nonane-1-sulfonohydrazide
Oxidation: Corresponding sulfonic acids or sulfonamides
Substitution: Various substituted nitrophenyl derivatives
Scientific Research Applications
N’-[(E)-(4-nitrophenyl)methylidene]nonane-1-sulfonohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or cancer cells.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-nitrophenyl)methylidene]nonane-1-sulfonohydrazide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, while the sulfonohydrazide moiety can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-bromophenyl)methylidene]nonane-1-sulfonohydrazide
- N’-[(E)-(4-methanesulfonylphenyl)methylidene]nonane-1-sulfonohydrazide
Uniqueness
N’-[(E)-(4-nitrophenyl)methylidene]nonane-1-sulfonohydrazide is unique due to the presence of the nitro group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring electron-withdrawing groups, such as in the synthesis of certain pharmaceuticals and materials.
Conclusion
N’-[(E)-(4-nitrophenyl)methylidene]nonane-1-sulfonohydrazide is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of complex molecules.
Properties
Molecular Formula |
C16H25N3O4S |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]nonane-1-sulfonamide |
InChI |
InChI=1S/C16H25N3O4S/c1-2-3-4-5-6-7-8-13-24(22,23)18-17-14-15-9-11-16(12-10-15)19(20)21/h9-12,14,18H,2-8,13H2,1H3/b17-14+ |
InChI Key |
KRGGELMCCCTDAX-SAPNQHFASA-N |
Isomeric SMILES |
CCCCCCCCCS(=O)(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCS(=O)(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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